molecular formula C18H19BrN4O3 B2957281 N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide CAS No. 2380100-74-1

N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide

Cat. No.: B2957281
CAS No.: 2380100-74-1
M. Wt: 419.279
InChI Key: QGQOWIMFIHQXRE-UHFFFAOYSA-N
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Description

N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromopyrimidine moiety, a piperidine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. One common method involves the reaction of 5-bromopyrimidine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-aminophenylacetamide to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyrimidinyl)acetamide
  • tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylate

Uniqueness

N-(4-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromopyrimidine moiety, piperidine ring, and acetamide group allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-[4-[4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O3/c1-12(24)22-15-4-2-13(3-5-15)17(25)23-8-6-16(7-9-23)26-18-20-10-14(19)11-21-18/h2-5,10-11,16H,6-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOWIMFIHQXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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